3-Butylpiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H19N |
|---|---|
Molecular Weight |
141.25 g/mol |
IUPAC Name |
3-butylpiperidine |
InChI |
InChI=1S/C9H19N/c1-2-3-5-9-6-4-7-10-8-9/h9-10H,2-8H2,1H3 |
InChI Key |
HWWOYRDUDOPLLL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCNC1 |
Origin of Product |
United States |
Synthetic Methodologies for 3 Butylpiperidine and Its Stereoisomers
Historical Development of Piperidine (B6355638) Ring Synthesis Relevant to 3-Butylpiperidine
The history of piperidine synthesis is rich, dating back to the 19th century. Early methods were often harsh and lacked the selectivity required for producing specifically substituted derivatives. One of the earliest reported syntheses of the parent piperidine involved the reaction of piperine (B192125), an alkaloid found in black pepper, with nitric acid. Industrially, the catalytic hydrogenation of pyridine (B92270) emerged as a primary route to piperidine. thieme-connect.com
However, the synthesis of specifically substituted piperidines, such as those with an alkyl group at the 3-position, required more targeted approaches. Early strategies often relied on the construction of a pre-functionalized pyridine ring followed by its reduction. For instance, methods were developed to introduce alkyl groups onto the pyridine ring, which could then be hydrogenated to yield the corresponding alkylpiperidine. One such early approach involved the formation of the pyridine ring itself from acyclic precursors, which already contained the desired substitution pattern. odu.edu Another historical method involved the cyclization of 1,5-diaminopentane derivatives to form the piperidine ring. researchgate.net
A notable early synthesis of 3-alkylpiperidines involved the alkylation of a carbanion derived from a piperidine precursor. For example, the carbanion at the 3-position of a suitably protected piperidine could be generated and then reacted with an appropriate alkyl halide, such as butyl bromide, to introduce the butyl group. odu.edu These foundational methods, while often limited in scope and efficiency by modern standards, laid the groundwork for the more sophisticated and stereocontrolled strategies that have since been developed.
Contemporary Approaches to this compound Synthesis
Modern synthetic chemistry offers a diverse toolkit for the construction of the this compound core, often with high levels of stereocontrol. These methods can be broadly categorized into strategies involving intramolecular cyclization of acyclic precursors and the hydrogenation or reduction of pre-existing heterocyclic rings.
Strategies Involving Intramolecular Cyclization
The formation of the piperidine ring through the cyclization of a linear substrate is a powerful and widely used strategy. This approach allows for the stereochemistry of the final product to be controlled by the stereochemistry of the acyclic precursor.
Intramolecular cyclization involving an alkene as the nucleophile has proven to be a versatile method for constructing piperidine rings. In one such approach, an oxidative amination of a non-activated alkene can be catalyzed by a gold(I) complex. mdpi.com This method allows for the simultaneous formation of the N-heterocycle and the introduction of an additional functional group. The general principle involves the attack of a nitrogen nucleophile onto an alkene that has been activated by a metal catalyst. For the synthesis of this compound, a precursor containing a nitrogen atom and a butyl-substituted alkene chain of appropriate length would be required.
Another strategy involves the tandem oxidation-cyclization of unsaturated alcohols. For example, treatment of an unsaturated amino alcohol with pyridinium (B92312) chlorochromate (PCC) can initiate a cascade reaction, leading to the formation of a 3-substituted 4-piperidinone. acs.org This piperidinone can then be further reduced to afford the desired 3,4-disubstituted piperidine. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent. acs.org
Table 1: Examples of Alkene Cyclization for Piperidine Synthesis
| Precursor Type | Catalyst/Reagent | Product Type | Reference |
|---|---|---|---|
| Unsaturated Amine | Gold(I) Complex / Oxidizing Agent | Substituted Piperidine | mdpi.com |
Intramolecular reductive amination is a robust and widely employed method for the synthesis of cyclic amines, including piperidines. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction involves the cyclization of a molecule containing both an amine and a carbonyl group (or a precursor to a carbonyl group). The initial step is the formation of a cyclic imine or enamine, which is then reduced in situ to the corresponding piperidine. wikipedia.org
This strategy is particularly effective for creating substituted piperidines, as the substitution pattern of the final product is determined by the structure of the acyclic precursor. For the synthesis of this compound, a suitable precursor would be an amino-aldehyde or amino-ketone where the butyl group is positioned to become the substituent at the 3-position of the resulting piperidine ring. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the starting carbonyl group. wikipedia.orgmasterorganicchemistry.com Iron-catalyzed reductive amination of ω-amino fatty acids has also been developed as an efficient method for preparing piperidines. nih.gov
Table 2: Key Features of Intramolecular Reductive Amination
| Feature | Description |
|---|---|
| Precursor | Acyclic molecule with an amine and a carbonyl (or masked carbonyl) group. |
| Key Intermediate | Cyclic iminium ion. |
| Common Reducing Agents | Sodium cyanoborohydride, Sodium triacetoxyborohydride. wikipedia.orgmasterorganicchemistry.com |
| Advantages | High efficiency, good functional group tolerance, stereocontrol from precursor. |
The aza-Prins cyclization is a powerful carbon-carbon and carbon-nitrogen bond-forming reaction that provides access to substituted piperidines. researchgate.net The reaction typically involves the condensation of a homoallylic amine with an aldehyde to form an iminium ion, which then undergoes an intramolecular cyclization via attack of the alkene onto the iminium carbon. researchgate.netrsc.org This process generates a carbocation intermediate that can be trapped by a nucleophile.
A variety of Lewis and Brønsted acids can be used to promote the aza-Prins cyclization, including iron(III) halides, indium(III) chloride, and triflic acid. rsc.orgacs.org The nature of the catalyst and the reaction conditions can influence the stereochemical outcome of the reaction. This methodology allows for the construction of highly functionalized piperidine rings in a single step. thieme-connect.com For the synthesis of this compound, a homoallylic amine with a butyl group at the appropriate position would be reacted with an aldehyde. The choice of aldehyde and subsequent workup would determine the substituent at the 4-position of the piperidine ring.
Table 3: Catalysts for Aza-Prins Cyclization
| Catalyst Type | Examples | Reference |
|---|---|---|
| Lewis Acids | FeCl₃, InCl₃, Sc(OTf)₃, GaI₃/I₂ | acs.org, rsc.org |
| Brønsted Acids | HBF₄·OEt₂, TfOH, HCl, CF₃CO₂H | rsc.org |
Hydrogenation and Reduction Strategies for Piperidine Formation
The hydrogenation of substituted pyridines is one of the most direct and atom-economical methods for the synthesis of the corresponding piperidines. nih.gov For the synthesis of this compound, the most straightforward precursor is 3-butylpyridine.
The catalytic hydrogenation of pyridine and its derivatives can be achieved using a variety of transition metal catalysts, such as platinum, palladium, rhodium, and ruthenium, often under hydrogen pressure. nih.govrsc.org Recent advancements have focused on developing milder and more selective catalytic systems. For instance, rhodium oxide (Rh₂O₃) has been shown to be an effective catalyst for the hydrogenation of various functionalized and multi-substituted pyridines under mild conditions (5 bar H₂, 40 °C). rsc.orgresearchgate.netrsc.org This method has been successfully applied to the reduction of alkyl-substituted pyridines. rsc.orgrsc.org
The stereochemistry of the resulting piperidine can be influenced by the catalyst and the substitution pattern of the pyridine ring. In many cases of heterogeneous catalysis, a cis diastereomer is the major product. rsc.orgrsc.org Asymmetric hydrogenation of pyridinium salts using chiral iridium catalysts has also emerged as a powerful method for accessing enantiomerically enriched piperidines. liverpool.ac.uk
Another approach involves the reduction of pyridine derivatives using reducing agents other than catalytic hydrogenation. For example, samarium diiodide (SmI₂) in the presence of water has been shown to rapidly reduce pyridine to piperidine at room temperature. clockss.org
Table 4: Conditions for Hydrogenation of 3-Alkylpyridines
| Catalyst | Hydrogen Source | Conditions | Product | Reference |
|---|---|---|---|---|
| Rh₂O₃ | H₂ (5 bar) | TFE, 40 °C, 16 h | 3-Alkylpiperidine | rsc.org, rsc.org |
| Iridium(I) Complex | H₂ | - | Chiral Piperidines | liverpool.ac.uk |
An in-depth examination of the synthetic pathways leading to this compound and its stereoisomers reveals a variety of chemical strategies. These methods range from the reduction of pyridine precursors to the direct functionalization of the piperidine core. This article focuses exclusively on these synthetic methodologies, providing a detailed and scientifically accurate overview of current and established techniques.
2
The creation of the this compound scaffold can be approached in several ways, primarily involving either the construction of the piperidine ring with the butyl group already positioned or the subsequent functionalization of a pre-existing piperidine ring.
1 Catalytic Hydrogenation of Pyridine Precursors (e.g., 3-Butylpyridine)
Catalytic hydrogenation is a direct and common method for synthesizing saturated heterocycles like piperidines from their aromatic pyridine counterparts. This process involves the reduction of the pyridine ring using hydrogen gas in the presence of a metal catalyst. The synthesis of this compound via this route begins with 3-butylpyridine.
The reaction is typically carried out under pressure with catalysts such as Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, or Palladium on carbon (Pd/C). mdpi.comgoogleapis.com The choice of catalyst, solvent, temperature, and hydrogen pressure can influence the reaction's efficiency and yield. For instance, the hydrogenation of 4-alkylpyridines to the corresponding 4-alkylpiperidines has been effectively achieved using PtO₂ in an acidic methanolic solution under a hydrogen atmosphere (6 atm) for 24 hours at room temperature. mdpi.comuantwerpen.be A similar strategy is applicable for the synthesis of this compound from 3-butylpyridine. The process generally results in high yields of the desired piperidine derivative.
Table 1: Catalytic Hydrogenation of Alkylpyridines
| Precursor | Catalyst | Solvent | Conditions | Product | Ref |
|---|---|---|---|---|---|
| 4-Butylpyridine | PtO₂ (Adams' catalyst) | 4 N HCl, CH₃OH | H₂ (6 atm), 24h, rt | 4-Butylpiperidine | mdpi.com |
| 3-Butylpyridine | Platinum-based | Acidic | H₂ pressure | This compound | N/A |
2 Transfer Hydrogenation Methodologies
Transfer hydrogenation offers an alternative to using pressurized hydrogen gas by employing a hydrogen donor molecule. This technique is often considered safer and more convenient for laboratory-scale synthesis. Trichlorosilane (B8805176) (HSiCl₃), activated by a Lewis base like hexamethylphosphoramide (B148902) (HMPA), is an effective metal-free system for the transfer hydrogenation of pyridines. mdpi.com
This method has proven successful for reducing pyridines that have ester or ketone groups at the C-3 position. mdpi.com The reaction proceeds by adding the pyridine substrate to a solution of trichlorosilane and the catalyst in a suitable solvent, such as dichloromethane, followed by stirring at room temperature. The functional group tolerance of this method makes it a valuable tool for accessing various substituted piperidines. While direct examples for this compound are not prevalent, the methodology's success with other 3-substituted pyridines indicates its potential applicability. mdpi.com The "borrowing hydrogen" or "hydrogen autotransfer" concept, where an alcohol or amine substrate is temporarily dehydrogenated to a reactive intermediate, also falls under this category, providing pathways for C-C bond formation followed by reduction. acs.org
Intramolecular Reductive Amination Pathways
3 Asymmetric Hydrogenation for Enantiopure this compound Derivatives
Producing enantiomerically pure piperidine derivatives is crucial for pharmaceutical applications. Asymmetric hydrogenation is a powerful technique to achieve this, involving the use of chiral transition metal catalysts. acs.org The hydrogenation of substituted pyridines to yield chiral piperidines often requires activation of the pyridine ring, for example, by N-benzylation to form a pyridinium salt. unimi.it
Iridium and Rhodium complexes featuring chiral phosphine (B1218219) ligands are commonly employed for this purpose. unimi.itrsc.org For instance, the asymmetric hydrogenation of 2-substituted pyridines has been extensively studied, and similar principles can be applied to 3-substituted systems. unimi.it A significant challenge in the asymmetric hydrogenation of 3-substituted pyridines is achieving high enantioselectivity. unimi.it Research has focused on developing novel chiral ligands and catalyst systems to control the stereochemical outcome of the hydrogenation process, allowing for the synthesis of specific enantiomers of complex piperidine derivatives. acs.orgunimi.it
3 Intermolecular Cyclization and Annulation Reactions
Synthesizing the piperidine ring from acyclic precursors is a fundamental strategy in organic chemistry. Radical cyclization, for example, is an intramolecular transformation that can form five- and six-membered rings with high efficiency. wikipedia.org This process involves three main steps: the selective generation of a radical, its cyclization by attacking a multiple bond within the same molecule, and the quenching of the resulting cyclized radical. wikipedia.org
Another approach involves the direct cyclization of diols with sulfonamides under Mitsunobu conditions. For example, reacting a 1,5-diol with a sulfonamide like TsNH₂ using a reagent such as (cyanomethylene)tributylphosphorane (CMBP) can directly yield the corresponding N-sulfonylated piperidine. clockss.org While this method was demonstrated for synthesizing 2-substituted piperidines, its principles can be extended to precursors that would yield 3-substituted products. clockss.org The Dieckmann cyclization, an intramolecular Claisen condensation of a 1,7-diester, is another powerful method for creating six-membered rings, which can then be further modified to yield piperidine structures. openstax.org
4 Derivatization of Pre-formed Piperidine Rings at the 3-Position
An alternative synthetic approach involves starting with a pre-formed piperidine ring and introducing the butyl group at the C-3 position. This requires methods for regioselective functionalization.
1 Regioselective Functionalization Techniques (e.g., C-H Activation, Lithiation)
Directly functionalizing a C-H bond at the 3-position of a piperidine ring is challenging due to the electronic deactivating effect of the nitrogen atom, which makes the C-3 position less reactive compared to the C-2 or C-4 positions. nih.gov However, advanced synthetic methods have been developed to overcome this challenge.
One indirect strategy involves the cyclopropanation of an N-Boc-tetrahydropyridine, followed by a reductive and stereoselective ring-opening of the resulting cyclopropane. This approach bypasses the direct, less favorable C-H activation at C-3 to install a substituent at that position. nih.gov Another strategy employs directing groups. For instance, an aminoquinoline (AQ) directing group attached at the C-3 position of a piperidine can facilitate palladium-catalyzed C-H arylation at the C-4 position with excellent regio- and stereoselectivity. acs.org Ruthenium complexes have also been shown to promote selective C(3)-alkylation of saturated cyclic amines via a process involving initial dehydrogenation and hydrogen autotransfer. acs.org These methods highlight the sophisticated strategies required to achieve regioselective functionalization at the less reactive C-3 site.
Transfer Hydrogenation Methodologies
2 Alkylation and Arylation Reactions at C-3
A more traditional, yet effective, method for alkylating the C-3 position of piperidine involves the generation of a Δ¹-piperideine intermediate. odu.edu This process starts with the conversion of piperidine to N-chloropiperidine, which is then dehydrohalogenated to produce the Δ¹-piperideine enamine. An enamide anion can be generated from this intermediate by treatment with a strong base like ethylmagnesium bromide or lithium diisopropylamide (LDA). This anion then serves as a nucleophile, reacting with an alkyl halide (e.g., a butyl halide) to introduce the alkyl group at the C-3 position. The resulting 3-alkyl-Δ¹-piperideine can then be reduced to the final 3-alkylpiperidine. odu.edu This specific methodology has been successfully used to synthesize 3-n-butylpiperidine, although yields can be modest due to the instability of the piperideine intermediate and competing side reactions. odu.edu
Table 2: Synthesis of 3-n-Butylpiperidine via Enamide Alkylation
| Step | Reagents | Intermediate/Product | Ref |
|---|---|---|---|
| 1. Chlorination | Piperidine, N-chlorosuccinimide | N-Chloropiperidine | odu.edu |
| 2. Dehydrohalogenation | Base (e.g., EtONa) | Δ¹-Piperideine | odu.edu |
| 3. Anion Formation | Δ¹-Piperideine, Ethylmagnesium Bromide or LDA | Enamide Anion | odu.edu |
| 4. Alkylation | Enamide Anion, Butyl Halide | 3-n-Butyl-Δ¹-piperideine | odu.edu |
Regioselective Functionalization Techniques (e.g., C-H Activation, Lithiation)
Enantioselective Synthesis of Chiral this compound Stereoisomers
Achieving stereocontrol in the synthesis of 3-substituted piperidines is crucial for developing enantiomerically pure compounds. Enantioselective synthesis produces stereoisomeric products in unequal amounts through reactions where new elements of chirality are formed. wikipedia.org Key strategies include the use of chiral auxiliaries and asymmetric catalysis.
A chiral auxiliary is a stereogenic organic compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikipedia.org This process involves three main steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation that creates the new stereocenter, and finally, the removal of the auxiliary to yield the enantioenriched product. researchgate.net The products of these reactions are diastereomers, which allows for their separation using standard techniques like chromatography or crystallization. wikipedia.org
While specific examples detailing the synthesis of this compound using this method are not prevalent in the surveyed literature, well-established chiral auxiliary systems could be readily adapted for this purpose. Common auxiliaries include Evans oxazolidinones, pseudoephedrine amides, and Meyers' chiral formamidines. wikipedia.orgresearchgate.net
For instance, a plausible strategy would involve the asymmetric alkylation of a piperidone-derived enolate. A chiral auxiliary, such as pseudoephedrine, could be used to form a chiral amide with a suitable piperidine precursor. Deprotonation with a strong base would generate a diastereomerically biased enolate, which could then be alkylated with a butyl halide. The stereochemistry of the addition would be directed by the chiral auxiliary. wikipedia.org Subsequent cleavage of the auxiliary would furnish the enantiomerically enriched this compound.
The effectiveness of chiral auxiliaries is demonstrated in their widespread application for asymmetric alkylation and aldol (B89426) reactions, which consistently proceed with high levels of diastereoselection. researchgate.net
Table 1: General Performance of Chiral Auxiliary-Mediated Alkylation This table illustrates the typical high diastereoselectivity achieved in asymmetric alkylations using a common chiral auxiliary, as a model for its potential application in this compound synthesis.
| Chiral Auxiliary | Substrate Type | Electrophile | Diastereomeric Ratio (d.r.) | Reference |
|---|---|---|---|---|
| Evans Oxazolidinone | Propionimide | Benzyl bromide | >99:1 | researchgate.net |
| Pseudoephedrine Amide | Carboxylic Acid Amide | Alkyl Halide | >95:5 (syn) | wikipedia.org |
| Helmchen's Camphor Derivative | Ester | Methyl Iodide | 98:2 | researchgate.net |
Asymmetric catalysis offers a more atom-economical approach where a small, substoichiometric amount of a chiral catalyst generates large quantities of an enantioenriched product. uclm.es This field has been recognized with a Nobel Prize for the development of chirally catalyzed hydrogenation and oxidation reactions. uclm.es
A recently developed method provides a general route to enantioenriched 3-substituted piperidines via a rhodium-catalyzed asymmetric process. snnu.edu.cn This strategy involves a three-step sequence:
Partial Reduction of Pyridine : Pyridine is first activated and partially reduced to form a dihydropyridine (B1217469) intermediate. snnu.edu.cn
Rhodium-Catalyzed Asymmetric Carbometalation : The key step is a Rh-catalyzed asymmetric reductive Heck reaction. This involves the reaction of the dihydropyridine with a boronic acid, which would be butylboronic acid for the synthesis of this compound. This reaction forms a 3-substituted tetrahydropyridine (B1245486) in high yield and with excellent enantioselectivity. snnu.edu.cn
Reduction : The resulting tetrahydropyridine is reduced to the final 3-substituted piperidine. snnu.edu.cn
This methodology demonstrates broad functional group tolerance and is scalable, making it a powerful tool for creating libraries of enantioenriched piperidines. snnu.edu.cn
Table 2: Rh-Catalyzed Asymmetric Synthesis of 3-Substituted Tetrahydropyridines Data adapted from a study on the synthesis of 3-aryl- and 3-vinylpiperidine (B15227093) precursors, illustrating the high enantioselectivity of the catalytic step. snnu.edu.cn
| Boronic Acid Substrate | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|
| 4-MeO-PhB(OH)₂ | 91 | 97 |
| 4-CF₃-PhB(OH)₂ | 92 | 96 |
| 2-ThienylB(OH)₂ | 85 | 96 |
| (E)-Hex-1-en-1-ylB(OH)₂ | 80 | 95 |
Another powerful approach within asymmetric catalysis is biocatalysis. Enzymes such as ketoreductases (KREDs) can be used for the stereodivergent synthesis of hydroxylated cyclic amino acids through a process called dynamic kinetic reduction. sci-hub.se A hypothetical application to a β-keto ester precursor of a piperidone could provide access to all four stereoisomers of a hydroxylated this compound derivative, which could then be further modified. sci-hub.se This highlights the ability of enzymatic catalysis to address complex stereochemical challenges. sci-hub.se
Chiral Auxiliary-Mediated Approaches
Multi-Step Linear Syntheses of Functionalized this compound Derivatives
Multi-step linear syntheses involve a sequence of reactions performed one after another to construct a target molecule from simpler starting materials. youtube.com This approach is fundamental for creating functionalized derivatives where specific chemical handles are introduced for further modification. A common strategy involves the generation of a key intermediate that can be diversified in subsequent steps. nih.gov
A linear synthesis of functionalized this compound derivatives could start from a readily available, appropriately substituted piperidine or pyridine precursor. For example, a synthetic route could be designed starting from a 3-functionalized piperidine.
Hypothetical Synthetic Sequence:
Starting Material : N-protected 3-piperidinecarboxylic acid.
Reduction : The carboxylic acid is reduced to a primary alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄).
Oxidation : The resulting alcohol is oxidized to an aldehyde using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or a Swern oxidation.
Chain Elongation : A Grignard reaction with propylmagnesium bromide (CH₃CH₂CH₂MgBr) followed by an aqueous workup would yield a secondary alcohol with the butyl side chain installed.
Deoxygenation : The secondary alcohol can be removed through a two-step Barton-McCombie deoxygenation or by conversion to a tosylate followed by reduction with a hydride source, yielding the N-protected this compound.
Deprotection : Removal of the nitrogen protecting group would furnish the final this compound.
This type of sequential approach allows for the introduction of various functionalities at different stages, enabling the creation of a diverse library of derivatives from a common intermediate. nih.gov
Table 3: Hypothetical Multi-Step Linear Synthesis of this compound
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | N-Boc-3-piperidinecarboxylic acid | 1. BH₃·THF 2. H₂O | N-Boc-3-(hydroxymethyl)piperidine |
| 2 | N-Boc-3-(hydroxymethyl)piperidine | PCC, CH₂Cl₂ | N-Boc-piperidine-3-carbaldehyde |
| 3 | N-Boc-piperidine-3-carbaldehyde | 1. CH₃CH₂CH₂MgBr, Et₂O 2. NH₄Cl (aq) | N-Boc-3-(1-hydroxybutyl)piperidine |
| 4 | N-Boc-3-(1-hydroxybutyl)piperidine | 1. NaH, CS₂, MeI 2. AIBN, Bu₃SnH | N-Boc-3-butylpiperidine |
| 5 | N-Boc-3-butylpiperidine | TFA or HCl in Dioxane | This compound |
Theoretical and Computational Investigations of 3 Butylpiperidine
Quantum Chemical Studies on Molecular Conformation and Isomerism
Quantum chemical calculations are instrumental in analyzing the conformational landscape of flexible molecules such as 3-butylpiperidine. The presence of the butyl group on the piperidine (B6355638) ring introduces several rotatable bonds, leading to a variety of possible spatial arrangements (conformers).
The piperidine ring itself can adopt chair, boat, and twist-boat conformations. For substituted piperidines, the chair conformation is generally the most stable. The butyl group at the 3-position can be oriented in either an equatorial or an axial position. Due to steric hindrance, the equatorial conformation is typically lower in energy and thus more populated at equilibrium than the axial conformation.
The analysis of potential energy surfaces helps in understanding the energy barriers between different conformations, revealing how easily the molecule can interconvert between its various shapes. researchgate.net For flexible molecules, identifying the most stable conformers is crucial as the molecular shape significantly influences its physical properties and chemical reactivity. xmu.edu.cn
Density Functional Theory (DFT) Applications in Reactivity Prediction
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the reactivity of chemical compounds. nih.gov By calculating the electronic structure of a molecule, DFT provides insights into where and how a molecule is likely to react. frontiersin.org
Several key descriptors derived from DFT calculations are used to predict reactivity:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). A small HOMO-LUMO gap generally suggests higher reactivity.
Molecular Electrostatic Potential (MESP): The MESP map provides a visual representation of the charge distribution on the molecule's surface. It helps to identify electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. mdpi.com
Fukui Functions: These functions provide a more quantitative measure of the reactivity of different atomic sites within a molecule. mdpi.com The Fukui function indicates the change in electron density at a particular point in the molecule when an electron is added or removed. This helps to pinpoint the most likely sites for nucleophilic and electrophilic attack. mdpi.com
Global Reactivity Descriptors: Parameters such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω) are calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a general measure of the molecule's stability and reactivity. mdpi.com
For this compound, DFT calculations can predict the most reactive sites. The nitrogen atom, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The specific reactivity of the carbon atoms in the piperidine ring and the butyl chain can also be assessed using local reactivity descriptors like the Fukui function. DFT methods have been shown to successfully predict reactivity series in various chemical systems. core.ac.ukbeilstein-journals.org
Table 1: Key DFT-Derived Reactivity Descriptors
| Descriptor | Information Provided | Relevance to this compound |
| HOMO Energy | Electron-donating ability (nucleophilicity) | Indicates the ease with which the nitrogen lone pair can participate in reactions. |
| LUMO Energy | Electron-accepting ability (electrophilicity) | Relates to the molecule's ability to accept electrons in reactions. |
| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |
| MESP | Charge distribution and reactive sites | Identifies electron-rich (e.g., nitrogen) and electron-poor areas. mdpi.com |
| Fukui Functions | Site-specific reactivity | Pinpoints the most susceptible atoms for electrophilic and nucleophilic attack. mdpi.com |
| Global Hardness (η) | Resistance to change in electron distribution | A higher value indicates greater stability. mdpi.com |
| Electrophilicity (ω) | Measure of energy lowering when accepting electrons | Quantifies the electrophilic nature of the molecule. mdpi.com |
Molecular Modeling and Simulation of this compound Systems
Molecular modeling encompasses a range of computational techniques used to study molecules and their interactions. atomistica.online For this compound, these methods can simulate its behavior in various environments. mdpi.com
Molecular Mechanics (MM): This approach uses classical physics to model molecules as a collection of atoms held together by springs (bonds). atomistica.online MM is computationally less expensive than quantum methods, making it suitable for studying large systems or long-duration simulations. nih.gov Force fields like AMBER, CHARMM, and OPLS are commonly used to define the potential energy of the system. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the time evolution of the system. scifiniti.com This provides insights into dynamic processes such as conformational changes, diffusion, and interactions with other molecules. mdpi.com For this compound, MD simulations could be used to study its behavior in a solvent or its interaction with a biological target.
Monte Carlo (MC) Simulations: MC methods use statistical mechanics to sample different configurations of a system. scifiniti.com They are particularly useful for studying thermodynamic properties and equilibrium states. scifiniti.com
These simulation techniques are invaluable for understanding how this compound behaves in a condensed phase, which is often more relevant to practical applications than the gas-phase calculations of quantum chemistry. nih.gov
Computational Analysis of Solvent Effects on this compound Reactivity
The solvent in which a reaction takes place can have a profound impact on its rate and mechanism. researchgate.net Computational chemistry offers methods to model these solvent effects.
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a specific dielectric constant. mdpi.com This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. It has been observed that increasing solvent polarity can decrease reaction rates in some cases. mdpi.com
Explicit Solvent Models: In this approach, individual solvent molecules are included in the simulation along with the solute (this compound). This allows for the study of specific solute-solvent interactions, such as hydrogen bonding. While more computationally demanding, explicit solvent models provide a more detailed and accurate picture of solvation. nih.gov
Theoretical Studies on Electronic Structure and Hyperpolarizabilities of this compound Derivatives
Theoretical studies can also be employed to investigate the electronic and optical properties of this compound and its derivatives. The electronic structure, calculated using quantum mechanical methods, provides the foundation for understanding these properties. upenn.edu
Electronic Structure: As discussed previously, methods like DFT can elucidate the arrangement of molecular orbitals and the distribution of electron density. upenn.edu This is fundamental to understanding the molecule's response to external electric fields, which is the basis of its optical properties.
Polarizability and Hyperpolarizability: When a molecule is placed in an electric field, its electron cloud is distorted, inducing a dipole moment.
Polarizability (α): This is a measure of the linear response of the molecule to the electric field.
Hyperpolarizability (β, γ, etc.): These terms describe the nonlinear response of the molecule to strong electric fields, such as those from a laser. Molecules with large hyperpolarizabilities are of interest for applications in nonlinear optics (NLO), such as frequency conversion and optical switching. researchgate.net
DFT calculations can be used to compute the polarizability and hyperpolarizabilities of molecules. fudutsinma.edu.ng For derivatives of this compound, the introduction of different functional groups could significantly alter these properties. For example, creating donor-acceptor systems by attaching electron-donating and electron-withdrawing groups to the piperidine ring could lead to enhanced NLO properties. researchgate.net Theoretical calculations can guide the design of new this compound derivatives with tailored electronic and optical characteristics. mdpi.com
Advanced Spectroscopic Characterization and Elucidation of 3 Butylpiperidine Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of 3-butylpiperidine, offering profound insights into its stereochemical and conformational properties. vulcanchem.comnumberanalytics.com Both ¹H and ¹³C NMR are instrumental in defining the molecular framework and the spatial arrangement of atoms. numberanalytics.com
In ¹H NMR spectroscopy of this compound, the chemical shifts and coupling constants of the protons are highly informative. For instance, in a CDCl₃ solvent, the proton signals for this compound appear at various chemical shifts (δ), including a triplet at 0.87 ppm corresponding to the terminal methyl group of the butyl chain, and a series of multiplets for the methylene (B1212753) and methine protons of both the butyl group and the piperidine (B6355638) ring. rsc.org The complexity of these multiplets arises from the coupling between adjacent protons, which can be used to deduce the connectivity of the molecule.
The conformational analysis of the piperidine ring is particularly amenable to NMR studies. The chair conformation is the most stable arrangement for the piperidine ring, and the butyl substituent can exist in either an axial or equatorial position. The relative orientation of the protons on the piperidine ring (axial vs. equatorial) leads to distinct chemical shifts and coupling constants. This is due to the differing magnetic environments and dihedral angles between adjacent protons. rsc.org The Karplus equation, which relates the vicinal coupling constant to the dihedral angle, is a powerful tool in this analysis. umich.edu
The table below summarizes the reported ¹H NMR spectral data for this compound.
Table 1: ¹H NMR Data for this compound in CDCl₃ rsc.org
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
|---|---|---|---|
| 0.87 | t | 3H | Terminal CH₃ of butyl group |
| 1.13-1.49 | m | 9H | Methylene protons of butyl chain and piperidine ring |
| 1.56 | m | 2H | Methylene protons |
| 1.76 | br d | 1H | Piperidine ring proton |
| 2.30 | dd | 1H | Piperidine ring proton |
| 2.49 | t | 0.5H | Piperidine ring proton |
| 2.51 | t | 0.5H | Piperidine ring proton |
t = triplet, m = multiplet, br d = broad doublet, dd = doublet of doublets
Mass Spectrometry (MS) in Structural Confirmation and Fragmentation Studies
Mass spectrometry (MS) is a vital analytical technique for confirming the molecular weight of this compound and for studying its fragmentation patterns, which provides valuable structural information. researchgate.net In mass spectrometry, a molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). chemguide.co.uk
For this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. The fragmentation of the molecular ion is not random; it follows predictable pathways that are characteristic of the molecule's structure. In substituted piperidines, fragmentation often involves cleavage of the bonds within the piperidine ring and the substituent. imedpub.com
Common fragmentation pathways for alkyl-substituted piperidines include the loss of the alkyl substituent or cleavage of the piperidine ring. For this compound, one would expect to see fragments corresponding to the loss of the butyl group, as well as fragments arising from the opening of the piperidine ring. The analysis of these fragmentation patterns can help to confirm the position of the butyl substituent on the piperidine ring. imedpub.comsavemyexams.com
Electrospray ionization (ESI-MS) is a soft ionization technique that is often used to determine the molecular weight of a compound with minimal fragmentation, typically showing the protonated molecule [M+H]⁺. nih.gov Electron ionization (EI), on the other hand, is a higher-energy technique that results in more extensive fragmentation, providing detailed structural information. imedpub.com The study of substituted phenylacetamides of piperidine has shown that the fragmentation pattern is dependent on the substitutions on both the phenyl ring and the amine. imedpub.com
The table below shows a hypothetical fragmentation pattern for this compound based on common fragmentation pathways for similar molecules.
Table 2: Hypothetical Mass Spectrometry Fragmentation Data for this compound
| m/z | Possible Fragment |
|---|---|
| 141 | [C₉H₁₉N]⁺ (Molecular Ion) |
| 126 | [M - CH₃]⁺ |
| 98 | [M - C₃H₇]⁺ |
| 84 | [Piperidine]⁺ |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for investigating the vibrational modes of this compound. vulcanchem.comresearchgate.net These methods provide information about the functional groups present in the molecule and can also offer insights into its conformational properties.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. rsc.org The resulting spectrum shows absorption bands at specific frequencies that correspond to the different vibrational motions of the molecule's bonds. For this compound, characteristic IR absorption bands would include:
N-H stretching: A band in the region of 3300-3500 cm⁻¹ for the secondary amine.
C-H stretching: Bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the butyl group and the piperidine ring.
C-H bending: Bands in the region of 1350-1480 cm⁻¹.
C-N stretching: A band in the region of 1000-1250 cm⁻¹.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of light by a molecule. It also provides information about the vibrational modes of the molecule. The selection rules for Raman spectroscopy are different from those for IR spectroscopy, meaning that some vibrational modes may be more prominent in one technique than the other. This makes the combination of both techniques particularly powerful for a complete vibrational analysis.
The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| N-H | Stretching | 3300 - 3500 |
| C-H (sp³) | Stretching | 2850 - 3000 |
| C-H | Bending | 1350 - 1480 |
Advanced Spectroscopic Techniques for Mechanistic Insights in this compound Chemistry
Beyond routine structural characterization, advanced spectroscopic techniques can provide deep mechanistic insights into reactions involving this compound. vulcanchem.comrsc.org These methods allow for the real-time monitoring of reactions and the detection of transient intermediates, which are crucial for understanding reaction pathways. numberanalytics.com
In-situ FTIR and Raman Spectroscopy: These techniques can be used to monitor the progress of a reaction by observing changes in the vibrational spectra of the reactants, intermediates, and products over time. unimi.it This can provide valuable kinetic and mechanistic information. For example, in-situ FTIR could be used to study the kinetics of N-alkylation or N-acylation reactions of this compound by tracking the disappearance of the N-H stretching band and the appearance of new bands corresponding to the product.
Advanced Mass Spectrometry Techniques: Techniques such as tandem mass spectrometry (MS/MS) can be used to fragment ions in a controlled manner, providing detailed structural information about complex molecules and reaction intermediates. Photoionization mass spectrometry is another advanced tool for the selective detection of reactive intermediates in the gas phase. rsc.org
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguously assigning all the proton and carbon signals in complex molecules like this compound. These techniques reveal the connectivity between different atoms in the molecule, which is essential for confirming its structure and stereochemistry. mdpi.com
The application of these advanced spectroscopic methods allows for a comprehensive understanding of the structure, dynamics, and reactivity of this compound, which is essential for its application in various fields of chemical research.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| This compound hydrochloride |
| N-phenylmaleimide |
| Furan |
| Maleic anhydride |
| Cyclohexadiene |
| α-phellandrene |
| Norbornadiene |
| Phencyclone |
| 1,3,5-trimethoxybenzene |
| 1,4-(bis(trimethylsilyl)benzene) |
Applications of 3 Butylpiperidine in Complex Organic Synthesis
3-Butylpiperidine as a Building Block for Heterocyclic Systems
The this compound scaffold is a foundational component for the synthesis of more complex, often fused, heterocyclic systems. researchgate.netnih.gov These elaborate structures are of significant interest due to their prevalence in biologically active alkaloids. nih.govscribd.com The synthesis of quinolizidine (B1214090) and indolizidine alkaloids, for instance, can strategically employ this compound derivatives to construct the bicyclic core.
A notable application of a this compound derivative is in the synthesis of indolizidine alkaloids. For example, a concise and highly selective synthesis of the ant venom alkaloid (3S,5R,8S,9S)-3-butyl-5-propyl-8-hydroxyindolizidine has been successfully developed. rsc.org This synthesis underscores the utility of a pre-functionalized this compound ring in constructing the more complex indolizidine framework. The key steps often involve the cyclization of a suitably modified this compound derivative to form the fused ring system.
General strategies for the synthesis of quinolizidines, another important class of fused heterocycles, have also been described, and these methodologies can be adapted to incorporate the this compound unit. google.comresearchgate.net The synthesis of lupinine, a well-known quinolizidine alkaloid, involves the formation of the bicyclic system, and analogs can be envisioned starting from this compound precursors. wikipedia.org The biosynthesis of quinolizidine alkaloids proceeds via the cyclization of cadaverine (B124047) to form a piperideine intermediate, which then undergoes further transformations to build the fused ring system. nih.gov Synthetic approaches often mimic this biosynthetic pathway, highlighting the importance of piperidine-based building blocks.
The following table outlines a synthetic approach to a complex heterocyclic system starting from a derivative that incorporates the this compound core structure.
Table 1: Key Transformation in the Synthesis of an Indolizidine Alkaloid
| Starting Material Fragment | Key Reaction | Product | Significance |
|---|---|---|---|
| 3-Butyl-3-piperidinol derivative | Iodocyclization | 3-Butyl-8-hydroxyindolizidine derivative | Demonstrates the use of a this compound scaffold to construct a fused heterocyclic system with high diastereoselectivity. rsc.org |
Utilization of this compound and its Chiral Derivatives as Chiral Auxiliaries
Chiral auxiliaries are indispensable tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. wikipedia.orgresearchgate.netdicp.ac.cn A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate, directing subsequent reactions to occur in a diastereoselective manner. researchgate.net After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.
Chiral derivatives of this compound have the potential to serve as effective chiral auxiliaries. The inherent chirality of the piperidine (B6355638) ring, when appropriately substituted, can bias the facial selectivity of reactions on an attached substrate. While specific examples detailing the use of a this compound-based auxiliary are not extensively documented in readily available literature, the principles are well-established with other chiral amines and piperidine derivatives. wikipedia.orgharvard.edu
A prime example of the application of chiral auxiliaries is in the diastereoselective alkylation of enolates. harvard.eduresearchgate.netnih.gov In a typical sequence, a carboxylic acid or its derivative is coupled to a chiral amine, such as a chiral this compound derivative, to form an amide. Deprotonation of this amide with a strong base generates a chiral enolate, which then reacts with an electrophile (e.g., an alkyl halide) from the less sterically hindered face, as dictated by the chiral auxiliary. This results in the formation of a new stereocenter with high diastereoselectivity.
Another significant area where chiral auxiliaries are employed is in asymmetric aldol (B89426) reactions. researchgate.netwikipedia.org The Evans oxazolidinone auxiliaries are a classic example, but chiral amides derived from piperidines can also be utilized. wikipedia.org The chiral auxiliary controls the geometry of the enolate and the approach of the aldehyde, leading to the formation of syn- or anti-aldol products with high stereocontrol. harvard.edu
The following table summarizes the expected outcomes for the use of a hypothetical chiral this compound auxiliary in common asymmetric transformations, based on established results with analogous systems.
Table 2: Potential Applications of Chiral this compound as a Chiral Auxiliary
| Reaction Type | Role of Chiral this compound Auxiliary | Expected Outcome | Reference Principle |
|---|---|---|---|
| Diastereoselective Alkylation | Controls the facial selectivity of enolate alkylation. | High diastereomeric excess (de) in the formation of α-substituted carbonyl compounds. | harvard.edu |
| Asymmetric Aldol Reaction | Governs the enolate geometry and aldehyde approach. | High diastereoselectivity for either syn- or anti-aldol products. | wikipedia.orgharvard.edu |
Enantiospecific Transformations Mediated by this compound Scaffolds
Enantiospecific transformations are reactions where a stereocenter in the starting material is converted to a new stereocenter in the product with a specific and predictable stereochemical outcome. Chiral scaffolds, such as those derived from this compound, can be employed as catalysts or mediators in such transformations.
Asymmetric organocatalysis, a field that utilizes small organic molecules as catalysts, often employs chiral amines and their derivatives to promote enantioselective reactions. frontiersin.orgmdpi.com A chiral this compound derivative could function as an organocatalyst, for example, in the formation of an iminium ion from an α,β-unsaturated aldehyde. units.it The chiral environment provided by the catalyst would then direct the nucleophilic attack to one face of the iminium ion, leading to a product with high enantiomeric excess.
Rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize enantioenriched 3-substituted piperidines from pyridine (B92270) derivatives. odu.edu While this method builds the substituted piperidine ring, it highlights the importance of controlling the stereochemistry at the 3-position. A chiral this compound scaffold could potentially be used as a ligand for the metal catalyst, influencing the stereochemical outcome of the reaction.
Furthermore, enantioenriched δ-amino nitriles, which are precursors to chiral piperidines, can be synthesized via a catalytic, regio- and enantioselective δ C-H cyanation of acyclic amines. frontiersin.org This transformation is facilitated by a chiral copper catalyst. The development of such methods provides a pathway to chiral 3-alkylpiperidines, including this compound, which can then be used in subsequent enantiospecific transformations.
The following table illustrates the potential roles of a chiral this compound scaffold in mediating enantiospecific transformations.
Table 3: Enantiospecific Transformations Potentially Mediated by Chiral this compound Scaffolds
| Transformation Type | Mechanism of Stereocontrol | Potential Product Class | Reference Principle |
|---|---|---|---|
| Organocatalytic Michael Addition | Formation of a chiral iminium ion intermediate. | Enantioenriched carbonyl compounds. | mdpi.comunits.it |
| Asymmetric Diels-Alder Reaction | LUMO-lowering activation via a chiral iminium ion. | Enantioenriched cyclohexene (B86901) derivatives. | units.it |
| Transition Metal-Catalyzed Cross-Coupling | Use as a chiral ligand to influence the stereochemical course of the reaction. | Enantioenriched products from various coupling reactions. | odu.edu |
Integration into Natural Product Synthesis and Analog Development
The synthesis of natural products is a driving force for the development of new synthetic methodologies. The this compound moiety is a key structural feature in certain classes of alkaloids, particularly those found in ant venoms.
Another important class of piperidine alkaloids are the solenopsins, which are the major toxic components of fire ant venom. bionity.comwikipedia.org Solenopsin (B1210030) A, for instance, is a trans-2-methyl-6-undecylpiperidine. While not a this compound derivative, the synthesis of solenopsin and its analogs often involves the alkylation of a piperidine or pyridine precursor. nih.govwikipedia.orgnih.gov Synthetic strategies developed for solenopsins could be adapted for the synthesis of natural products and their analogs that contain the this compound skeleton. For example, the synthesis of solenopsin analogs has been achieved through the deprotonation of substituted pyridines followed by the addition of alkyl bromides. nih.gov A similar approach could be envisioned for the synthesis of 3-butyl-substituted piperidine alkaloids.
The development of analogs of these natural products is crucial for studying their biological activity and for potential therapeutic applications. mdpi.com The synthesis of various 2-methyl-6-alkyl-Δ1,6-piperideines, which are related to fire ant venom alkaloids, has been reported, and their insecticidal and antimicrobial activities have been evaluated. nih.govnih.gov By systematically modifying the structure, such as by introducing a butyl group at the 3-position, new analogs with potentially enhanced or altered biological profiles can be generated.
The table below provides an overview of a natural product that incorporates a this compound structural motif.
Table 4: Example of a Natural Product Synthesized from a this compound Derivative
| Natural Product | Source | Key Synthetic Intermediate | Significance |
|---|---|---|---|
| (3S,5R,8S,9S)-3-Butyl-5-propyl-8-hydroxyindolizidine | Myrmicaria melanogaster ant venom | A chiral, appropriately functionalized 3-butyl-3-piperidinol | Demonstrates the direct use of a this compound building block in the stereoselective total synthesis of a complex alkaloid. rsc.org |
Catalytic Roles and Applications of 3 Butylpiperidine Derivatives
Heterogeneous Catalysis Involving 3-Butylpiperidine-Modified Supports
Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, offer advantages in terms of catalyst recovery and reuse. capitalresin.comyoutube.com This is often achieved by immobilizing a catalytically active species onto a solid support. capitalresin.comwikipedia.org this compound and its derivatives can be anchored to solid supports to create such heterogeneous catalysts.
The immobilization can be achieved through covalent bonding or non-covalent interactions. nih.gov For example, a derivative of this compound could be chemically tethered to a solid support like silica, alumina, or a polymer resin. capitalresin.comwikipedia.org This approach combines the catalytic properties of the piperidine (B6355638) moiety with the practical benefits of a solid-phase system.
While specific examples of this compound-modified supports are not detailed in the provided search results, the general principles of catalyst immobilization are well-established. nih.govosti.gov For instance, piperidine-based structures have been immobilized on various supports for applications in catalysis. The resulting supported catalysts can be used in a range of reactions, including hydrogenations and cross-coupling reactions. The butyl group in this compound could influence the interaction of the immobilized catalyst with the support and the reactants, potentially affecting its stability and performance.
The use of supported catalysts is a key strategy in green chemistry, as it facilitates easier product purification and reduces catalyst waste. nih.gov The development of heterogeneous catalysts based on this compound would align with these principles, offering a more sustainable approach to chemical synthesis.
Polymer Science and Material Applications of 3 Butylpiperidine Derivatives
Incorporation of 3-Butylpiperidine Moieties into Polymeric Structures
There are two primary methodologies for integrating the this compound moiety into macromolecular structures: the polymerization of a custom-synthesized functional monomer and the post-polymerization modification of a pre-existing polymer.
Monomer Synthesis and Polymerization: This approach involves first synthesizing a polymerizable monomer that contains the this compound unit. Drawing analogies from the synthesis of other piperidine-based monomers, a monomer like this compound methacrylate (B99206) could be prepared. nih.govscilit.com This would typically involve an esterification reaction between methacryloyl chloride and a hydroxyl-functionalized this compound, or alternatively, the reaction of this compound with a monomer containing a reactive group like an epoxide or chloroalkyl group, followed by the introduction of a polymerizable moiety. For instance, reacting this compound with glycidyl (B131873) methacrylate would yield a monomer with both the desired heterocyclic group and a polymerizable double bond.
Once synthesized, these monomers can undergo polymerization, often via free-radical polymerization, to form homopolymers or be copolymerized with other monomers (e.g., styrene, methyl methacrylate) to fine-tune the final properties of the material. tandfonline.comtandfonline.com This method ensures a uniform distribution of the functional moiety along the polymer chain.
Post-Polymerization Modification: An alternative strategy is to modify an existing polymer that has reactive pendant groups. For example, a polymer such as poly(chloromethyl styrene) or a copolymer containing glycidyl methacrylate provides reactive sites along its backbone. These sites can undergo nucleophilic substitution reactions with the secondary amine of this compound, effectively grafting the moiety onto the polymer chain. This method is highly versatile, allowing for the functionalization of a wide range of pre-synthesized polymers with well-defined architectures.
Synthesis and Characterization of Functional Polymers Containing this compound
The synthesis of polymers containing this compound would likely employ well-established polymerization techniques. Free-radical polymerization, initiated by thermal initiators like 2,2'-azoisobutyronitrile (AIBN), is a common and robust method for polymerizing acrylate, methacrylate, and styrenic monomers containing piperidine (B6355638) functionalities. tandfonline.comrsc.org Reaction conditions typically involve dissolving the monomer and initiator in an organic solvent, such as dioxane or dimethylformamide (DMF), and heating the mixture (e.g., at 70°C) under an inert atmosphere for several hours. tandfonline.com For more precise control over the polymer architecture, molecular weight, and dispersity, living polymerization techniques, such as living anionic polymerization of a styrenic this compound derivative, could be employed. rsc.org
The comprehensive characterization of these newly synthesized polymers is crucial to understanding their structure and properties. A suite of analytical techniques would be used for this purpose.
| Technique | Purpose in Polymer Characterization | References |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR are used to confirm the covalent incorporation of the this compound moiety into the polymer structure and to determine the copolymer composition. | nih.govtandfonline.comacs.org |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Verifies the presence of key functional groups in the monomer and the final polymer, such as the carbonyl group in methacrylate polymers and the C-N bonds of the piperidine ring. | tandfonline.comtandfonline.com |
| Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) | Determines the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI), which indicates the breadth of the molecular weight distribution. | tandfonline.commdpi.com |
| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer by measuring its weight loss as a function of temperature, identifying the onset of decomposition. | acs.org |
| Differential Scanning Calorimetry (DSC) | Measures the glass transition temperature (Tg), melting temperature (Tm), and other thermal transitions, providing insight into the polymer's amorphous or crystalline nature and its operational temperature range. | acs.org |
These characterization methods collectively provide a complete picture of the polymer's molecular structure and thermal behavior, which is essential for tailoring it to specific applications.
Applications in Specialty Polymers and Macromolecular Architectures
The unique combination of a basic heterocyclic nitrogen and a hydrophobic butyl group makes this compound-functionalized polymers attractive candidates for several advanced applications.
Specialty Polymers: The tertiary amine of the piperidine ring can be quaternized to create cationic polymers. These materials are of significant interest as anion exchange membranes (AEMs) for use in alkaline fuel cells and water electrolyzers. acs.orgresearchgate.net The hydrophobic butyl group could help in creating well-defined hydrophilic/hydrophobic phase separation within the membrane, which is known to facilitate efficient ion transport. researchgate.net Furthermore, the inherent basicity of the piperidine nitrogen makes these polymers suitable for use as recoverable, heterogeneous base catalysts in organic synthesis, for reactions such as Knoevenagel condensations. nih.govscilit.com The polymer backbone allows for easy separation and recycling of the catalyst. Another significant area of application for piperidine derivatives is in polymer stabilization . Hindered amine light stabilizers (HALS) are a major class of polymer additives, and incorporating a this compound moiety into a polymer backbone could provide built-in protection against photodegradation. tandfonline.comgoogle.com
Macromolecular Architectures: The ability to create well-defined monomers containing this compound opens the door to their use in constructing complex macromolecular architectures. researchgate.net Using controlled polymerization techniques, it is possible to synthesize block copolymers where one block contains the functional piperidine moiety, leading to self-assembly into ordered nanostructures. rsc.org Such materials could be used in drug delivery or as nanoreactors. The this compound unit can also serve as a building block for hyperbranched polymers or as a pendant group on a linear chain that can be used for subsequent grafting reactions, leading to graft copolymers . acs.org These complex architectures allow for the precise tuning of material properties beyond what is possible with simple linear polymers.
| Potential Application | Role of this compound Moiety | Relevant Polymer Class | References |
| Anion Exchange Membranes (AEMs) | Provides the cationic site (after quaternization) for hydroxide (B78521) conduction. The butyl group helps control water uptake and morphology. | Specialty Polymers | acs.orgresearchgate.netacs.org |
| Heterogeneous Catalysis | The basic nitrogen atom acts as the catalytic site. | Specialty Polymers | nih.govscilit.com |
| Polymer Stabilizers (HALS) | The hindered amine structure can trap radicals, preventing polymer degradation. | Specialty Polymers | tandfonline.comgoogle.com |
| pH-Responsive Materials | The basic nitrogen can be protonated/deprotonated, causing changes in polymer solubility or conformation. | Smart Polymers | acs.orgbiomaterials.org |
| Drug Delivery Systems | Used to create block copolymers for micellar encapsulation or as a pH-responsive component for targeted release. | Macromolecular Architectures | rsc.orgnih.gov |
Emerging Research Avenues and Future Outlook
Innovations in Green Synthesis of 3-Butylpiperidine
The principles of green chemistry, which advocate for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the synthesis of piperidine (B6355638) derivatives. chemmethod.com Traditional methods for piperidine synthesis often rely on the hydrogenation of pyridine (B92270) precursors derived from fossil fuels, which is not an environmentally friendly process. rsc.org Researchers are actively exploring more sustainable routes, including the use of renewable resources and environmentally benign catalysts.
One promising green approach involves the synthesis of piperidines from bio-renewable sources. For instance, a novel one-pot method has been developed for the sustainable synthesis of piperidine from bio-renewable tetrahydrofurfurylamine. rsc.org This process, which utilizes a SiO2-supported Rh-ReOx catalyst, achieves a high yield of piperidine and demonstrates the potential for producing piperidine and its derivatives from biomass resources. rsc.org Another green strategy focuses on one-pot multi-component reactions in water, a non-toxic and environmentally friendly solvent. researchgate.net For example, the synthesis of highly functionalized piperidines has been achieved through a one-pot condensation of aldehydes, amines, and β-ketoesters in water at room temperature, catalyzed by the recyclable sodium lauryl sulfate. researchgate.net
Microwave-assisted organic synthesis is another area of innovation in green chemistry. rsc.org This technique often leads to shorter reaction times, higher yields, and cleaner reaction profiles. The development of solid acid catalysts, such as nano gamma-alumina supported SbCl5, also contributes to greener and more energy-sustainable synthesis of piperidine derivatives, offering advantages like high catalytic activity, reusability, and simple work-up procedures. rsc.org The use of biocatalysis, leveraging enzymes to perform selective chemical transformations, represents a significant step towards more sustainable chemical synthesis. news-medical.netacs.org
Advanced Functionalization Strategies for Novel this compound Derivatives
The functionalization of the piperidine ring is crucial for creating diverse derivatives with a wide range of biological activities. Traditional methods often require multi-step sequences, but recent research has focused on developing more direct and efficient C-H functionalization strategies. yale.edu These methods allow for the direct conversion of C-H bonds into new carbon-carbon or carbon-heteroatom bonds, streamlining the synthesis of complex molecules. yale.edu
Recent breakthroughs include the development of a two-step process combining biocatalytic carbon-hydrogen oxidation and radical cross-coupling with nickel electrocatalysis. news-medical.net This method simplifies the construction of complex piperidines by selectively introducing a hydroxyl group that can then be used as a handle for further modifications, avoiding the need for protecting groups and expensive precious metal catalysts. news-medical.netacs.org
Site-selective functionalization of the piperidine ring is another key area of research. By carefully choosing the catalyst and the amine protecting group, researchers can control which position on the piperidine ring is functionalized. nih.gov For example, rhodium-catalyzed C-H insertions can be directed to the 2- or 4-position of the piperidine ring depending on the N-substituent. nih.gov Palladium-catalyzed C(sp3)–H arylation has also been developed for the regioselective functionalization of piperidines at the C4 position. thieme-connect.comacs.org
Furthermore, enantioselective methods are being developed to produce specific stereoisomers of piperidine derivatives. nih.gov A copper-catalyzed radical-mediated δ C-H cyanation of acyclic amines has been shown to produce enantioenriched δ-amino nitriles, which can then be converted into a variety of chiral piperidines. nih.gov These advanced functionalization strategies are paving the way for the rapid and efficient synthesis of novel this compound derivatives with tailored properties.
Predictive Modeling and Machine Learning in this compound Research
The integration of computational tools, particularly predictive modeling and machine learning, is revolutionizing chemical research. clinmedkaz.org These technologies are being applied to accelerate the discovery and development of new molecules and to optimize reaction conditions. acs.orgimprovado.iopatheon.com
In the context of this compound research, machine learning models can be trained on large datasets of chemical reactions to predict suitable catalysts, solvents, reagents, and temperatures for a given transformation. acs.org This can significantly reduce the amount of time and resources spent on empirical optimization of reaction conditions. patheon.com For instance, a neural network model trained on millions of reactions from the Reaxys database has shown the ability to predict reaction conditions with high accuracy. acs.org
Predictive models are also being used to forecast the biological activities of new chemical entities. clinmedkaz.org By analyzing the chemical structure of a molecule, these models can predict its potential protein targets and pharmacological effects. clinmedkaz.org This in silico screening can help to prioritize which compounds to synthesize and test, thereby streamlining the drug discovery process. researchgate.net For example, the PASS (Prediction of Activity Spectra for Substances) online tool can predict a wide range of biological activities for new piperidine derivatives. clinmedkaz.org
Furthermore, machine learning is being combined with mechanistic modeling to achieve highly accurate predictions of experimental outcomes, such as reaction activation energies. rsc.org These hybrid models can provide a deeper understanding of reaction mechanisms and selectivity. rsc.org As these computational tools become more sophisticated, they will play an increasingly important role in the design and synthesis of novel this compound derivatives.
Interdisciplinary Research at the Interface of this compound Chemistry and Other Fields
The versatility of the piperidine scaffold lends itself to interdisciplinary research, bridging chemistry with fields such as materials science and chemical biology. ontosight.aied.ac.ukjpub.orglbg.ac.at The ability to precisely functionalize the piperidine ring allows for the creation of molecules with specific properties tailored for various applications.
In materials science, piperidine derivatives are being explored for their potential use in the development of new functional materials. For example, the incorporation of piperidine moieties into polymer structures can influence their physical and chemical properties.
In the realm of chemical biology, functionalized piperidines serve as valuable tools for probing biological processes. By attaching fluorescent tags or other reporter groups to the piperidine scaffold, researchers can visualize and study the interactions of these molecules with biological targets. The development of piperidine-based compounds for tissue repair and regeneration is an example of such interdisciplinary research. dntb.gov.ua
The synthesis of piperidine derivatives with specific biological activities remains a major driver of interdisciplinary research. For example, the design and synthesis of 3-phenylpiperidine-2,6-dione derivatives have been pursued for their potential antiviral and antimicrobial properties. nih.gov This type of research requires close collaboration between synthetic chemists, biologists, and pharmacologists. The continued exploration of this compound and its derivatives at the interface of different scientific disciplines is expected to lead to new discoveries and applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Butylpiperidine, and how can reaction conditions be optimized for yield and purity?
- Methodology : Synthesis typically involves nucleophilic substitution of piperidine derivatives or hydrogenation of pyridine precursors. Optimization requires adjusting catalysts (e.g., palladium for hydrogenation), solvents (polar aprotic solvents for substitution), and temperature gradients. Purification via column chromatography or recrystallization is critical for isolating high-purity products. Analytical validation using NMR and HPLC ensures structural fidelity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound's purity and structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area analysis assess purity (>95% threshold).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (±5 ppm tolerance).
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C-N stretches at ~1100 cm⁻¹) .
Q. How can researchers ensure reproducibility in synthesizing this compound analogs for structure-activity relationship (SAR) studies?
- Methodology : Strict adherence to stoichiometric ratios, solvent drying protocols, and inert atmospheres (argon/nitrogen) minimizes variability. Batch-to-batch consistency is verified via parallel HPLC and NMR analyses. Documentation of reaction parameters (e.g., reflux time, catalyst loading) is mandatory for replication .
Advanced Research Questions
Q. How should researchers address contradictions in bioactivity data for this compound across different in vitro and in vivo studies?
- Methodology : Conduct systematic reviews (PRISMA guidelines) to aggregate data, followed by meta-analysis to identify confounding variables (e.g., cell line specificity, dosing regimens). Validate protocols using standardized assays (e.g., cholinesterase inhibition kinetics) and cross-reference with computational docking studies to resolve mechanistic discrepancies .
Q. What computational strategies are effective for predicting this compound's binding affinities to neurological targets like acetylcholinesterase?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate ligand-receptor interactions, focusing on key residues (e.g., Trp86 in acetylcholinesterase).
- Molecular Dynamics (MD) Simulations : Assess binding stability under physiological conditions (e.g., 310 K, 1 atm).
- Free Energy Calculations : Apply MM-GBSA to quantify binding free energies (±2 kcal/mol accuracy) .
Q. What experimental designs are recommended for elucidating the metabolic pathways of this compound in preclinical models?
- Methodology :
- Isotope Labeling : Synthesize ¹⁴C-labeled this compound to track metabolites via liquid scintillation counting.
- LC-MS/MS : Profile plasma and tissue samples at timed intervals to identify phase I/II metabolites.
- Enzyme Inhibition Assays : Use cytochrome P450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to map metabolic enzymes .
Methodological Considerations for Data Reporting
- Systematic Reviews : Follow PRISMA guidelines for transparent reporting, including flow diagrams for study selection and risk-of-bias assessments .
- Synthesis Protocols : Document all experimental parameters (e.g., equivalents of reagents, purification gradients) to meet reproducibility standards outlined in the Cochrane Handbook .
- Data Contradiction Analysis : Use scoping studies to map methodological heterogeneities (e.g., assay sensitivity thresholds) and prioritize high-confidence datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
